molecular formula C12H15NO4 B15329611 2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

Cat. No.: B15329611
M. Wt: 237.25 g/mol
InChI Key: NFHHYYPSWKNJKQ-UHFFFAOYSA-N
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Description

2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a formyl group, a methoxy group, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-formyl-2-methoxyphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-Carboxy-2-methoxyphenoxy)-N,N-dimethylacetamide.

    Reduction: 2-(4-Hydroxymethyl-2-methoxyphenoxy)-N,N-dimethylacetamide.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide
  • 2-(4-Formyl-2-methoxyphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-Formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

2-(4-Formyl-2-methoxyphenoxy)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its dimethylacetamide moiety differentiates it from similar compounds, potentially influencing its solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N,N-dimethylacetamide

InChI

InChI=1S/C12H15NO4/c1-13(2)12(15)8-17-10-5-4-9(7-14)6-11(10)16-3/h4-7H,8H2,1-3H3

InChI Key

NFHHYYPSWKNJKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)C=O)OC

Origin of Product

United States

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